
2-(2-Bromophenyl)-5-methyl-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenyl)-5-methyl-1,3-benzoxazole is a chemical compound that has gained significant attention in scientific research in recent years. It belongs to the class of benzoxazole derivatives, which have shown promising results in various biological applications.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromophenyl)-5-methyl-1,3-benzoxazole involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-(2-Bromophenyl)-5-methyl-1,3-benzoxazole has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also exhibits antibacterial activity against various Gram-positive and Gram-negative bacteria. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(2-Bromophenyl)-5-methyl-1,3-benzoxazole in lab experiments is its high potency and selectivity towards its target enzymes and signaling pathways. However, its low solubility in water can pose a challenge in some experiments. It is also important to note that the compound is toxic and should be handled with care.
Direcciones Futuras
There are several future directions for research on 2-(2-Bromophenyl)-5-methyl-1,3-benzoxazole. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its use as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies can be conducted to optimize the synthesis method and improve the solubility of the compound.
Métodos De Síntesis
The synthesis of 2-(2-Bromophenyl)-5-methyl-1,3-benzoxazole involves the reaction of 2-bromoaniline with salicylaldehyde in the presence of a base catalyst. The resulting product is then subjected to a cyclization reaction using a dehydrating agent such as phosphorus oxychloride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
2-(2-Bromophenyl)-5-methyl-1,3-benzoxazole has been extensively studied for its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
Nombre del producto |
2-(2-Bromophenyl)-5-methyl-1,3-benzoxazole |
|---|---|
Fórmula molecular |
C14H10BrNO |
Peso molecular |
288.14 g/mol |
Nombre IUPAC |
2-(2-bromophenyl)-5-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C14H10BrNO/c1-9-6-7-13-12(8-9)16-14(17-13)10-4-2-3-5-11(10)15/h2-8H,1H3 |
Clave InChI |
LUZWZYIGKMQHSJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3Br |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



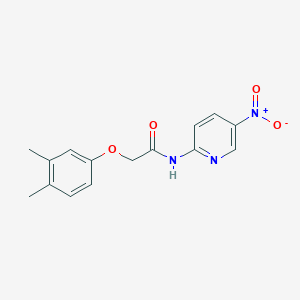
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B303114.png)
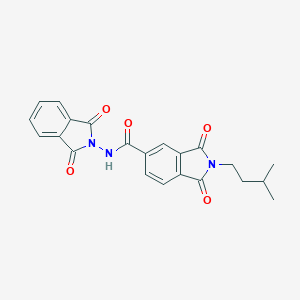
![2-[(2,4-dichlorobenzyl)sulfanyl]-N-(3-iodophenyl)acetamide](/img/structure/B303116.png)
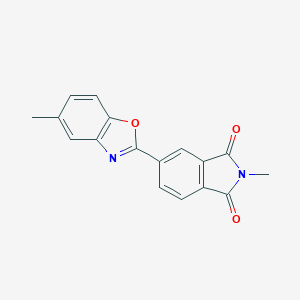
![5-bromo-2-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B303124.png)
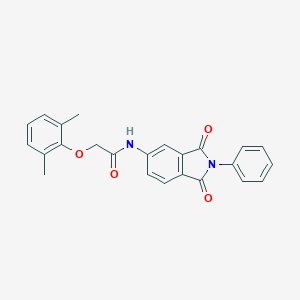
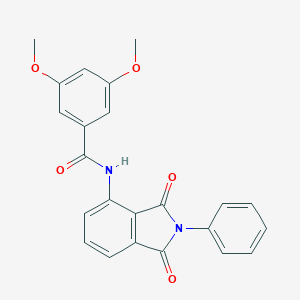
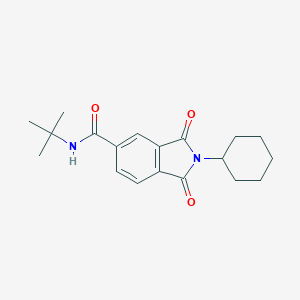
![2-(4-methylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303130.png)
![N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303131.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303133.png)
![4-[(3-Iodoanilino)carbonyl]phenyl propionate](/img/structure/B303134.png)